molecular formula C16H28O2 B13955364 Sclaral (sclareolide lactol) CAS No. 103476-92-2

Sclaral (sclareolide lactol)

Cat. No.: B13955364
CAS No.: 103476-92-2
M. Wt: 252.39 g/mol
InChI Key: UZSSRRVZGDVPRE-UHFFFAOYSA-N
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Description

Sclaral, chemically designated as 3a,6,6,9a-tetramethyldodecahydronaphtho[2,1-b]furan-2-ol (CAS: 52811-62-8, molecular formula: C₁₅H₂₈O₂), is a lactol derivative synthesized from (+)-sclareolide . Sclareolide, a labdane-type diterpene lactone isolated from Salvia sclarea, is renowned for its fragrance and biomedical applications, including anticancer and antiviral properties . Sclaral is formed via the reduction of sclareolide using diisobutylaluminum hydride (DIBAL-H), yielding a mixture of lactol and aldehyde forms (3.7:1 ratio) . Its trans-decalin core and lactol functionality contribute to its chemical versatility, enabling further functionalization for pharmaceutical and industrial applications .

Properties

CAS No.

103476-92-2

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

3a,6,6,9a-tetramethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran-2-ol

InChI

InChI=1S/C16H28O2/c1-14(2)7-5-8-15(3)11(14)6-9-16(4)12(15)10-13(17)18-16/h11-13,17H,5-10H2,1-4H3

InChI Key

UZSSRRVZGDVPRE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CC(O3)O)C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural Features of Sclaral vs. Selected Lactols
Compound Core Structure Functional Groups Natural/Synthetic Origin Key Applications
Sclaral Trans-decalin Lactol, hydroxyl Semi-synthetic (natural precursor) Fragrance, drug discovery
Galaxolidone Lactol Polycyclic musk Lactol, ketone Synthetic Fragrance (perfumes, cosmetics)
Sugar Lactols (e.g., 5, 7, 27) Carbohydrate rings Lactol, hydroxyl, esters Synthetic Glycoscience, drug delivery
Withanolide Lactols Steroidal δ/γ-Lactol side chain Natural (plant-derived) Anticancer, anti-inflammatory

Key Insights :

  • Sclaral ’s trans-decalin core distinguishes it from polycyclic (e.g., Galaxolidone Lactol) and carbohydrate-derived lactols. This rigid structure enhances thermal stability compared to sugar lactols, which are prone to ring-opening reactions .
  • Unlike withanolides, which feature steroidal frameworks, Sclaral’s labdane skeleton offers distinct stereoelectronic properties, influencing its interactions in biological systems .

Key Insights :

  • Sclaral’s synthesis is highly efficient (93% yield) but requires careful purification to isolate the lactol from its aldehyde form .
  • Enzymatic lactol synthesis faces challenges in catalyst recovery and stability, limiting scalability .
Antimicrobial Activity :
  • Sclaral derivatives, such as 1,3,4-oxadiazole conjugates, exhibit antibacterial activity against Xanthomonas oryzae (MIC: 8–32 μg/mL), comparable to commercial agents like bismerthiazol .
  • Sugar lactols show moderate antimicrobial effects but are less potent than Sclaral-derived compounds .
Pharmaceutical Potential :
  • Sclaral’s parent compound, sclareolide, demonstrates antitumor activity by modulating TRPV4 channels, a property shared with structurally distinct lactols like withanolides .
  • Lactol instability (e.g., enzymatic product 3) often necessitates immediate derivatization, whereas Sclaral’s semi-rigid structure enhances shelf-life .
Fragrance Industry :
  • Sclaral is used in perfumes and cosmetics due to its woody, amber-like scent, similar to Galaxolidone Lactol .

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